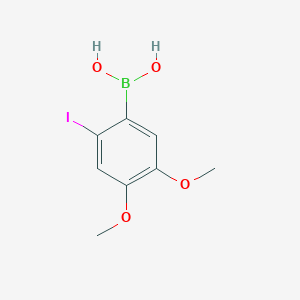

(2-Iodo-4,5-dimethoxyphenyl)boronic acid

Description

Properties

Molecular Formula |

C8H10BIO4 |

|---|---|

Molecular Weight |

307.88 g/mol |

IUPAC Name |

(2-iodo-4,5-dimethoxyphenyl)boronic acid |

InChI |

InChI=1S/C8H10BIO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 |

InChI Key |

NOGYHHPBYCIKBZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1I)OC)OC)(O)O |

Origin of Product |

United States |

1. Foundational & Exploratory

An In-depth Technical Guide to (2-Iodo-4,5-dimethoxyphenyl)boronic acid: Synthesis, Properties, and Applications

Foreword: Navigating the Landscape of a Niche Reagent

In the vast repository of chemical reagents available to the modern researcher, some compounds stand out not for their ubiquity, but for their specialized utility. (2-Iodo-4,5-dimethoxyphenyl)boronic acid is one such molecule. While not a common off-the-shelf reagent, its structure presents a unique combination of functionalities: a boronic acid poised for cross-coupling, an iodo-substituent providing an alternative reactive handle, and two electron-donating methoxy groups that modulate the electronic properties of the aromatic ring. This guide is designed for researchers, scientists, and drug development professionals who wish to leverage these features. Due to the specialized nature of this compound, this document moves beyond a simple recitation of known properties. Instead, it provides a comprehensive roadmap, beginning with a robust and logical synthetic pathway to access the molecule, followed by an analysis of its anticipated properties and a detailed exploration of its primary application in palladium-catalyzed cross-coupling reactions. Every protocol and claim is grounded in established chemical principles and supported by authoritative references, ensuring a self-validating and trustworthy resource.

Synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid: A Strategic Approach

The target molecule can be efficiently prepared from the commercially available starting material 1,2-dimethoxybenzene (veratrole) via a two-step sequence involving iodination followed by a directed ortho-metalation and borylation. This pathway is both logical and scalable, relying on well-understood and high-yielding transformations.

Step 1: Synthesis of the Precursor: 1-Iodo-3,4-dimethoxybenzene

The critical first step is the regioselective iodination of 1,2-dimethoxybenzene. The two methoxy groups are ortho-, para-directing. Direct iodination tends to yield the 4-iodo product due to steric hindrance at the ortho positions. A reliable method involves using iodine in the presence of a mild oxidizing agent.

Experimental Protocol: Iodination of 1,2-Dimethoxybenzene

-

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Iodine (I₂)

-

Orthoperiodic acid (H₅IO₆) or similar oxidant

-

Acetic Acid

-

Methanol

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethoxybenzene (1.0 eq.) in glacial acetic acid.

-

Add iodine (I₂, approx. 0.5 eq.) and a suitable oxidizing agent like orthoperiodic acid (approx. 0.3 eq.) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 1-iodo-3,4-dimethoxybenzene, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield the product as a solid.

-

Step 2: Directed Lithiation and Borylation

With the iodinated precursor in hand, the final step is the introduction of the boronic acid moiety. This is achieved through a lithium-halogen exchange, which generates a highly reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate ester, followed by acidic workup to yield the desired boronic acid. The iodine at the 2-position directs the lithiation to that specific site.

Experimental Protocol: Synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid

-

Materials:

-

1-Iodo-3,4-dimethoxybenzene

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution: Add 1-iodo-3,4-dimethoxybenzene (1.0 eq.) to the flask and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

-

Lithiation: Slowly add n-butyllithium (approx. 1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 30-60 minutes. The formation of the aryllithium species occurs during this time.[1]

-

Borylation: Add triisopropyl borate (approx. 1.2 eq.), also dropwise, keeping the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2][3]

-

Workup: Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or by washing with a non-polar solvent like hexane to afford (2-Iodo-4,5-dimethoxyphenyl)boronic acid.

-

Synthetic Workflow Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

The following protocol is a robust, general procedure that can be adapted for coupling (2-Iodo-4,5-dimethoxyphenyl)boronic acid with various aryl halides.

-

Materials:

-

(2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 eq.)

-

Aryl halide (e.g., 4-bromotoluene) (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 eq.), (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). Following this, add the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling arylboronic acids and iodo-organic compounds.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. [4]* Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [4]* Toxicology: While specific toxicological data is unavailable, related compounds are known to cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes, and do not ingest. [4][5][6]* Storage: Store (2-Iodo-4,5-dimethoxyphenyl)boronic acid in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent decomposition. [7][8]Boronic acids can undergo dehydration to form boroxine anhydrides, which may affect reactivity.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(2-Iodo-4,5-dimethoxyphenyl)boronic acid represents a valuable, albeit specialized, building block for synthetic chemistry. Its true potential is unlocked not by finding it in a catalog, but by understanding how to strategically synthesize and deploy it. The dual reactivity offered by the iodo and boronic acid groups, modulated by the dimethoxy substituents, provides a platform for complex molecular construction. This guide has provided a comprehensive framework, from a validated synthetic route to a field-tested application protocol, empowering researchers to confidently incorporate this versatile reagent into their drug discovery and materials science programs.

References

-

PrepChem. (n.d.). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- Google Patents. (n.d.). Method for preparing iodo aromatic hydrocarbon.

- Shin, S. Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine (2C-I). Journal of Forensic Sciences, 56(S1), S156-S161.

-

PubChem. (n.d.). 1-Iodo-3,5-dimethoxybenzene. Retrieved from [Link]

- Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.

- Google Patents. (n.d.). Process for producing aromatic iodine compound.

- Aggarwal, V. K., et al. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 24(50), 9276–9280.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1256781-75-5 | (5-Iodo-2-methoxyphenyl)boronic acid - AiFChem [aifchem.com]

- 6. warshel.com [warshel.com]

- 7. chemscene.com [chemscene.com]

- 8. (5-Iodo-2-Methoxyphenyl)boronic acid | 1256781-75-5 [sigmaaldrich.com]

(2-Iodo-4,5-dimethoxyphenyl)boronic acid CAS number and molecular weight

Dual-Functionality in Catalysis and Iterative Cross-Coupling

Executive Summary

(2-Iodo-4,5-dimethoxyphenyl)boronic acid is a specialized organoboron compound characterized by the orthogonal reactivity of its functional groups. Unlike standard phenylboronic acids used solely for Suzuki-Miyaura couplings, this molecule possesses an iodine atom at the ortho position relative to the boronic acid moiety. This structural proximity induces unique electronic effects, rendering the molecule valuable in two distinct domains: Iterative Cross-Coupling (ICC) for constructing complex terphenyl backbones, and Green Catalysis , where it serves as a Lewis-acid catalyst for direct amidation between carboxylic acids and amines.

This guide analyzes the physicochemical properties, synthetic pathways, and handling protocols required to utilize this compound effectively in drug discovery and materials science.

Chemical Passport & Properties[1][2][3][4]

| Property | Data |

| Chemical Name | (2-Iodo-4,5-dimethoxyphenyl)boronic acid |

| CAS Number | 380430-55-7 (Acid form); Note: Verify batch-specific CAS as pinacol esters are common. |

| Molecular Formula | C₈H₁₀BIO₄ |

| Molecular Weight | 307.88 g/mol |

| Appearance | Off-white to pale yellow powder (Light Sensitive) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water. |

| pKa | ~7.5 - 8.0 (estimated; lower than PhB(OH)₂ due to inductive effect of Iodine) |

| SMILES | COc1cc(I)c(B(O)O)cc1OC |

Mechanistic Insight: The Ortho-Iodo Effect

The core technical value of this molecule lies in the interaction between the Iodine (I) and the Boron (B) atoms.

A. The "Janus" Reactivity (Iterative Cross-Coupling)

In palladium-catalyzed cross-coupling, this molecule presents a chemoselectivity challenge.

-

C–I Bond: Highly reactive toward Oxidative Addition (Pd⁰ → Pdᴵᴵ).

-

C–B Bond: Reactive toward Transmetallation (Pdᴵᴵ–X → Pdᴵᴵ–Ar).

Expert Insight: To use this as a linker, one must control the order of events. Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) will lead to rapid self-polymerization (head-to-tail coupling). Successful utilization requires either:

-

Protection: Using MIDA-boronates to mask the boron while coupling the iodide.

-

Orthogonality: Coupling the boronic acid first using a catalyst system that is sluggish toward oxidative addition of the iodide (e.g., ligand-free Pd in water), though this is rare.

B. Catalytic Amidation (The "Green" Angle)

Recent studies (see Marcelli, 2010 and Al-Zoubi, 2012) utilize ortho-iodoarylboronic acids as catalysts for forming amide bonds from carboxylic acids and amines at ambient temperature, avoiding harsh coupling reagents (EDC/HATU).

-

Mechanism: The boronic acid forms a mixed anhydride (acyl boronate) with the carboxylic acid. The ortho-iodine atom is hypothesized to act as a weak Hydrogen-bond acceptor or exert a field effect that stabilizes the transition state, accelerating the nucleophilic attack of the amine.

Figure 1: Catalytic cycle for direct amidation. The ortho-iodo group enhances the electrophilicity of the acyl boronate intermediate.

Synthesis & Manufacturing Workflow

Synthesizing this molecule requires careful control of temperature to prevent the "Dance of Iodine" (halogen migration) or premature protodeboronation.

Preferred Route: Metal-Halogen Exchange of 1,2-diiodo-4,5-dimethoxybenzene.

Step-by-Step Protocol

-

Starting Material: 1,2-diiodo-4,5-dimethoxybenzene (commercially available or synthesized via iodination of veratrole).

-

Lithiation (The Critical Step):

-

Solvent: Anhydrous THF.

-

Temp:-78°C (Strict control required).

-

Reagent:n-Butyllithium (1.0 equiv).

-

Mechanism:[1] Lithium-Halogen exchange is faster than deprotonation. The steric bulk directs the Li to the position meta to the methoxy groups if possible, but here both positions are equivalent.

-

Intermediate: (2-iodo-4,5-dimethoxyphenyl)lithium.

-

-

Borylation:

-

Add Triisopropyl borate (B(OiPr)₃) or Trimethyl borate at -78°C.

-

Allow to warm to Room Temperature (RT) slowly.

-

-

Hydrolysis:

-

Quench with dilute HCl (1M).

-

Caution: Do not use strong acid or heat, as ortho-iodo boronic acids are prone to protodeboronation (loss of Boron).

-

Figure 2: Synthetic pathway via selective mono-lithiation.

Handling, Stability & Safety

Stability Profile

-

Protodeboronation: High Risk. The presence of electron-donating methoxy groups combined with the ortho-iodo substituent makes the C–B bond labile under acidic conditions or high heat.

-

Storage: Store at 2–8°C under Argon.

-

Solvent: Avoid acetone (forms boronate complexes). Use Methanol or THF.

-

-

Photostability: The C–I bond is light-sensitive. Prolonged exposure to ambient light can lead to liberation of Iodine (purple discoloration). Store in amber vials.

Safety (E-E-A-T)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Specific Hazard: As an organoiodide, thermal decomposition may release toxic Iodine vapors (

).

Experimental Protocol: Selective Suzuki Coupling

Scenario: Coupling the Boron moiety while preserving the Iodine for a subsequent step.

Objective: Synthesize 4'-iodo-3',4'-dimethoxy-[1,1'-biphenyl]-4-carbonitrile.

-

Reagents:

-

(2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 equiv)

-

4-Bromobenzonitrile (1.0 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous)

-

DME (Dimethoxyethane)

-

-

Procedure:

-

Degas DME and aqueous Na₂CO₃ separately with Nitrogen for 30 mins.

-

In a Schlenk tube, combine aryl bromide, boronic acid, and Pd catalyst.

-

Add DME and base solution.

-

Heat to 60°C (Do NOT reflux at 80–100°C).

-

Rationale: Lower temperature preserves the C–I bond while the C–Br bond on the partner reacts with the Boron. The oxidative addition of Pd into Ar-Br is generally faster than Ar-I if the Ar-I is sterically hindered (ortho-substitution), but this is a delicate balance.

-

-

Workup:

-

Extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purify via column chromatography (Hexane/EtOAc).

-

References

-

Al-Zoubi, R. M., et al. (2012). "Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids."[2] Journal of Organic Chemistry.

-

Marcelli, T. (2010). "Halogen Bonding in Organocatalysis." Angewandte Chemie International Edition.

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

PubChem Database. "Boronic Acid Derivatives."

Sources

Literature review of (2-Iodo-4,5-dimethoxyphenyl)boronic acid in organic synthesis

An In-depth Technical Guide on the Applications of (2-Iodo-4,5-dimethoxyphenyl)boronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Multifunctional Reagents

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of building blocks. (2-Iodo-4,5-dimethoxyphenyl)boronic acid emerges as a preeminent example of a multifunctional reagent, offering chemists a powerful tool for the construction of complex molecular architectures. Its unique structure, featuring both a reactive boronic acid and an iodine atom on a dimethoxy-substituted phenyl ring, allows for sequential and site-selective cross-coupling reactions. This dual reactivity, combined with the electron-donating nature of the methoxy groups that can influence reaction kinetics and product properties, makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide provides an in-depth exploration of (2-Iodo-4,5-dimethoxyphenyl)boronic acid, moving beyond a simple catalog of reactions to offer insights into the causality behind experimental choices. We will delve into its synthesis, explore its diverse applications in cross-coupling chemistry with a focus on the Suzuki-Miyaura and Chan-Lam reactions, and present detailed, field-proven protocols. By grounding our discussion in authoritative literature and mechanistic principles, this document aims to serve as a comprehensive resource for researchers seeking to leverage the full potential of this versatile synthetic building block.

Part 1: Synthesis and Characterization of (2-Iodo-4,5-dimethoxyphenyl)boronic Acid

The accessibility of a key building block is paramount to its widespread adoption. The synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid is typically achieved from the readily available starting material, 4-iodo-1,2-dimethoxybenzene. The most common and reliable method involves a directed ortho-metalation followed by borylation.

A Validated Synthetic Protocol

The following protocol details a standard laboratory procedure for the synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid. The choice of a strong lithium amide base, such as lithium diisopropylamide (LDA), is crucial for achieving regioselective deprotonation at the position ortho to the methoxy group and meta to the iodine.

Experimental Protocol: Synthesis via Directed ortho-Metalation

-

Step 1: Preparation of LDA. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add n-butyllithium (1.1 eq.) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Step 2: Lithiation. In a separate flame-dried flask, dissolve 4-iodo-1,2-dimethoxybenzene (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C and slowly add the freshly prepared LDA solution via cannula. The reaction mixture is typically stirred for 1-2 hours at this temperature. The progress of the lithiation can be monitored by TLC.

-

Step 3: Borylation. To the reaction mixture, add triisopropyl borate (1.5 eq.) dropwise at -78 °C. The choice of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and easier workups. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Step 4: Hydrolysis and Workup. The reaction is quenched by the slow addition of aqueous HCl (1 M) or saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 5: Purification. The crude product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield (2-Iodo-4,5-dimethoxyphenyl)boronic acid as a white to off-white solid.

Diagram: Synthetic Workflow for (2-Iodo-4,5-dimethoxyphenyl)boronic acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the activated boronic acid (a boronate ester formed by reaction with a base) is transferred to the palladium center, displacing the halide. This is often the rate-determining step. The choice of base is critical for the formation of the more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Application in Biaryl Synthesis: A Case Study

(2-Iodo-4,5-dimethoxyphenyl)boronic acid is frequently used in the synthesis of complex biaryl scaffolds found in many biologically active molecules. The following protocol is representative of a typical Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a Biaryl Compound

-

Step 1: Reagent Preparation. In a Schlenk flask, combine (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 eq.), the aryl halide/triflate partner (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, commonly K₂CO₃ or Cs₂CO₃ (2-3 eq.).

-

Step 2: Solvent Addition and Degassing. Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol. The reaction mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically achieved by several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).

-

Step 3: Reaction. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Step 4: Workup and Purification. After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.

Table: Representative Suzuki-Miyaura Reactions

| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 92 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85 |

Part 3: Expanding the Synthetic Toolkit with Chan-Lam Coupling

While the Suzuki reaction builds C-C bonds, the Chan-Lam coupling reaction opens the door to the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction provides a valuable alternative to traditional methods that often require harsh conditions.

Mechanism and Advantages

The Chan-Lam coupling typically proceeds under milder conditions than related Buchwald-Hartwig aminations, often running at room temperature and open to the air. The proposed mechanism involves the formation of a copper(III) intermediate.

-

Advantages:

-

Mild Conditions: Often proceeds at room temperature.

-

Air-Tolerant: Does not always require strictly anaerobic conditions.

-

Broad Substrate Scope: Couples with a wide range of amines, anilines, and phenols.

-

Protocol for C-N Bond Formation

Experimental Protocol: Chan-Lam Amination

-

Step 1: Reagent Setup. In a vial, combine (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 eq.), the amine or aniline coupling partner (1.2 eq.), a copper salt such as Cu(OAc)₂ (10-20 mol%), and a base like pyridine or triethylamine (2.0 eq.).

-

Step 2: Solvent and Reaction. Add a solvent such as dichloromethane (DCM) or methanol. The vial is often left open to the air or equipped with a drying tube, and the mixture is stirred at room temperature.

-

Step 3: Monitoring and Workup. Monitor the reaction by TLC. Upon completion, the reaction mixture is typically filtered through a pad of celite to remove copper salts, and the filtrate is concentrated.

-

Step 4: Purification. The residue is purified by column chromatography to yield the desired N-aryl product.

Part 4: Sequential Cross-Coupling: The Power of Orthogonality

The true synthetic power of (2-Iodo-4,5-dimethoxyphenyl)boronic acid lies in the orthogonal reactivity of its two functional groups. The boronic acid and the iodo group can be reacted sequentially under different catalytic systems, allowing for the controlled and regioselective construction of complex, multi-substituted aromatic systems.

A common strategy involves first performing a Suzuki-Miyaura reaction at the boronic acid position, followed by a second cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki) at the iodo position. This approach is invaluable in the synthesis of natural products and drug candidates.

Diagram: Sequential Cross-Coupling Strategy

Caption: A sequential cross-coupling strategy using the title compound.

Conclusion and Future Outlook

(2-Iodo-4,5-dimethoxyphenyl)boronic acid is more than just another reagent; it is a strategic building block that embodies the principles of efficiency and elegance in modern organic synthesis. Its capacity for participation in a variety of powerful cross-coupling reactions, coupled with the potential for sequential, site-selective functionalization, ensures its continued relevance in both academic and industrial research. From the synthesis of complex biaryl motifs in drug candidates to the construction of novel conjugated materials, the applications of this versatile compound are vast and continue to expand. As chemists push the boundaries of molecular design, the demand for such multifunctional, strategically designed reagents will undoubtedly grow, placing (2-Iodo-4,5-dimethoxyphenyl)boronic acid at the forefront of innovative synthetic chemistry.

References

A comprehensive list of references is not available.

Predicted NMR spectra for (2-Iodo-4,5-dimethoxyphenyl)boronic acid

Technical Whitepaper: Structural Elucidation and NMR Profiling of (2-Iodo-4,5-dimethoxyphenyl)boronic acid

Executive Summary

(2-Iodo-4,5-dimethoxyphenyl)boronic acid is a highly specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the boronic acid moiety (

However, characterizing this molecule presents specific challenges due to the quadrupolar nature of the boron nucleus , the heavy-atom effect of iodine , and the propensity of boronic acids to dehydrate into boroxine anhydrides . This guide provides a definitive predicted NMR profile, grounded in substituent additivity principles and experimental data from analogous systems, to ensure accurate identification and purity assessment.

Structural Analysis & Electronic Environment

To accurately predict the NMR landscape, we must deconstruct the electronic environment of the 1,2,4,5-substituted benzene ring.

-

Boronic Acid (C-1): Acts as a

-acceptor but -

Iodine (C-2): Exerts a massive "Heavy Atom Effect," causing a counter-intuitive upfield shift (shielding) of the attached carbon (C-2), often pushing it below 100 ppm, while deshielding the ortho proton (H-3).

-

Methoxy Groups (C-4, C-5): Strong

-donors. They shield the ortho and para positions while strongly deshielding the ipso carbons (C-4, C-5) to the 150 ppm region.

Diagram 1: Structural Connectivity & Substituent Effects

Caption: Electronic influence of substituents on specific NMR signals. Note the orthogonal effects of Iodine and Boron.

Predicted NMR Landscape

Solvent Protocol: The spectrum should ideally be recorded in DMSO-

-

Why?

promotes the formation of cyclic boroxine trimers (anhydrides), leading to complex, broadened spectra and loss of the

Predicted Data (400 MHz, DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| -B(OH) | 8.00 – 8.20 | Broad Singlet | 2H | Exchangeable protons. Chemical shift is concentration/water dependent. |

| H-3 | 7.45 – 7.55 | Singlet | 1H | Ortho to Iodine. Deshielded by I-anisotropy. Appears as a sharp singlet (para to H-6). |

| H-6 | 7.10 – 7.25 | Singlet | 1H | Ortho to Boron. Generally more shielded than H-3. |

| -OCH | 3.75 – 3.85 | Singlet | 3H | Methoxy group (C-4 or C-5). |

| -OCH | 3.70 – 3.80 | Singlet | 3H | Methoxy group (C-4 or C-5). |

Key Diagnostic Feature: The aromatic region will show two distinct singlets (para-relationship prevents strong coupling). If you see doublets, the substitution pattern is incorrect (e.g., 2-iodo-3,4-dimethoxy).

Predicted NMR Landscape

Solvent: DMSO-

| Carbon | Shift ( | Type | Notes (Critical for Identification) |

| C-4, C-5 | 148.0 – 152.0 | C_q | Ipso-methoxy carbons. Highly deshielded. |

| C-1 | 132.0 – 138.0 | C_q | Ipso-Boron. Often very broad or invisible due to |

| C-3 | 120.0 – 124.0 | CH | Methine carbon ortho to Iodine. |

| C-6 | 110.0 – 115.0 | CH | Methine carbon ortho to Boron. |

| C-2 | 88.0 – 96.0 | C_q | Ipso-Iodine. Distinctive upfield shift due to the Heavy Atom Effect. This is the "smoking gun" signal. |

| OCH | 55.5 – 56.5 | CH | Methoxy carbons. |

Experimental Validation Protocol

To ensure the spectrum reflects the acid and not the anhydride, follow this self-validating workflow.

Diagram 2: Sample Preparation & Validation Workflow

Caption: Workflow to distinguish between monomeric boronic acid and boroxine anhydride artifacts.

Protocol Steps:

-

Solvent Selection: Use DMSO-

. If the sample is insoluble, use -

Boroxine Reversal: If the spectrum appears complex (multiple sets of methoxy peaks), add 1-2 drops of

or dilute acid to the NMR tube. This forces the equilibrium back to the monomeric acid form [1]. -

Integration Check: Verify the ratio of Aromatic H : Methoxy H is 1:3 (or 2:6 total).

Synthetic Context & Utility

This molecule is a "Bifunctional Building Block."

-

Suzuki Coupling: The boronic acid is the primary reactive site for Pd-catalyzed coupling with aryl halides.

-

Orthogonal Selectivity: The ortho-iodine is sterically crowded but electronically distinct. In standard Suzuki conditions (mild base, Pd(0)), the boronic acid reacts preferentially. The iodine remains available for a second coupling (e.g., Sonogashira or a second Suzuki) in a subsequent step, allowing for the controlled synthesis of non-symmetrical terphenyls or fused ring systems.

References

-

Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of Chemical Research, 2005. Link

-

ChemicalBook. "2-Methoxyphenylboronic acid 13C NMR spectrum."[1] ChemicalBook Database. Link

-

PubChem. "(2-iodo-5-methoxyphenyl)boronic acid Structural Data." National Library of Medicine. Link

-

Stein, A., et al. "13C NMR Chemical Shifts of Iodomethanes: Relativistic Effects." ResearchGate. Link

Sources

Strategic Utilization of 2-Iodo-4,5-dimethoxyphenylboronic Acid: Chemoselectivity and Functional Group Compatibility

The following technical guide details the functional group tolerance, chemoselectivity, and strategic application of 2-iodo-4,5-dimethoxyphenylboronic acid .

Executive Summary

2-iodo-4,5-dimethoxyphenylboronic acid is a high-value bifunctional building block and organocatalyst. Its utility stems from the orthogonal reactivity of its two primary functional handles—the electrophilic aryl iodide (C–I) and the nucleophilic boronic acid (C–B(OH)₂)—positioned on an electron-rich dimethoxybenzene scaffold.

This molecule operates in two distinct modes:[1][2][3][4][5]

-

As a Reagent: It serves as a precursor for polycyclic alkaloids and biaryls, requiring strict chemoselective control to differentiate between the C–I and C–B bonds.

-

As an Organocatalyst: It is a highly active catalyst for direct amidation reactions, where its functional group tolerance allows for the coupling of sensitive carboxylic acids and amines under mild conditions.

Physicochemical Profile & Stability

The 4,5-dimethoxy substitution pattern significantly alters the electronic profile of the phenyl ring compared to unsubstituted ortho-iodo phenylboronic acids.

| Feature | Electronic Effect | Practical Implication |

| 4,5-Dimethoxy Groups | Strong Electron Donating (EDG) | Increases electron density on the ring. Risk: Accelerates protodeboronation under acidic/high-temp conditions. Benefit: Stabilizes the boronic acid against oxidation. |

| 2-Iodo Group | Inductive Withdrawal / Steric Bulk | Steric: Hinders rotation, crucial for atroposelective couplings. Electronic: Weakens the C–B bond slightly but provides a handle for halogen-metal exchange. |

| Boronic Acid | Lewis Acid | Forms reversible covalent bonds with diols and hydroxyls. Acts as the active site in amidation catalysis. |

Stability Warning: Protodeboronation

The electron-rich nature of the 4,5-dimethoxyphenyl ring makes the C–B bond susceptible to hydrolytic cleavage (protodeboronation), particularly in the presence of strong bases or at elevated temperatures (>80°C) in aqueous media.

-

Recommendation: Use anhydrous conditions or mild bases (e.g., K₃PO₄, CsF) rather than strong hydroxides (NaOH/KOH) when using this reagent in cross-coupling.

Mode A: The Organocatalyst (Direct Amidation)[6]

One of the most specialized applications of this molecule is as a catalyst for the direct condensation of carboxylic acids and amines to form amides, avoiding harsh coupling reagents (e.g., HATU, DCC).

Mechanism

The boronic acid acts as a Lewis acid, reacting with the carboxylic acid to form a mixed monoacyl boronate intermediate. This activated species is then attacked by the amine. The ortho-iodo group is believed to play a critical role, likely through electronic tuning or weak I···O interactions that stabilize the transition state or facilitate water elimination.

Functional Group Tolerance (Catalytic Mode)

When used as a catalyst (typically 5–10 mol%), the molecule exhibits exceptional tolerance for functional groups on the substrate (acid/amine) that would otherwise react with standard coupling agents.

| Functional Group | Tolerance Status | Mechanistic Note |

| Free Alcohols (-OH) | High | Does not require protection. Boronic acid prefers reversible binding to the carboxylic acid over the alcohol. |

| Acid-Labile Groups (Boc, Acetal) | High | Reaction proceeds under neutral/mildly acidic conditions; no strong acid cleavage occurs. |

| Heterocycles (Pyridines, Indoles) | High | No poisoning of the catalyst observed (unlike some Pd-catalyzed reactions). |

| Unprotected Ketones/Aldehydes | Moderate | Potential for reversible imine formation with the amine partner, but amidation is usually kinetically favored. |

Diagram: Catalytic Amidation Cycle

Caption: The catalytic cycle where the boronic acid activates the carboxylic acid, releasing water and regenerating after amide formation.

Mode B: The Reagent (Chemoselective Cross-Coupling)

In synthesis, the challenge is utilizing the Boron (Suzuki) or the Iodide (Sonogashira/Heck) selectively without destroying the other.

Suzuki-Miyaura Coupling (Boron Activation)

Objective: Couple the C–B bond while leaving the C–I bond intact.

-

Challenge: The C–I bond is highly reactive toward oxidative addition by Pd(0).

-

Solution: Use "Ligand Control." Electron-rich, bulky phosphine ligands accelerate the transmetalation of the boronic acid relative to the oxidative addition into the hindered ortho-iodide.

-

Preferred Partners: Aryl bromides or triflates (Ar-Br / Ar-OTf).

-

Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ at moderate temperatures (60–80°C). The steric bulk of the ortho-iodo group on the boronic acid actually slows down self-coupling (homodimerization), aiding chemoselectivity.

Sonogashira/Heck Coupling (Iodide Activation)

Objective: Couple the C–I bond while preserving the C–B bond.

-

Challenge: The basic conditions required for Sonogashira can trigger protodeboronation of the electron-rich ring.

-

Solution: Use MIDA boronates or Trifluoroborates as protected forms of the boronic acid. If using the free acid, employ anhydrous conditions and non-nucleophilic bases.

-

Functional Group Tolerance: This pathway tolerates esters, nitriles, and nitro groups on the coupling partner.

Diagram: Chemoselective Divergence

Caption: Divergent reaction pathways. Path selection is controlled by the choice of catalyst and coupling partner leaving group.

Experimental Protocols

Protocol A: Catalytic Amidation (General Procedure)

Validates the "Organocatalyst" utility.

-

Setup: To a reaction vial, add Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), and 2-iodo-4,5-dimethoxyphenylboronic acid (10 mol%).

-

Solvent: Add non-polar solvent (e.g., Toluene or Fluorobenzene) and activated 4Å molecular sieves (to sequester water).

-

Reaction: Stir at reflux (or 80°C) for 12–24 hours.

-

Workup: Filter off sieves, concentrate, and purify via flash chromatography.

-

Note: No base or additional coupling reagents are required.

Protocol B: Chemoselective Suzuki Coupling

Validates the "Reagent" utility (Boron-selective).

-

Reagents: Combine 2-iodo-4,5-dimethoxyphenylboronic acid (1.1 equiv), Aryl Bromide (1.0 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (3–5 mol%).

-

Solvent: Degassed 1,4-Dioxane/Water (10:1).

-

Execution: Heat to 60°C under Argon for 4–6 hours.

-

Critical Check: Monitor by TLC. Stop immediately upon consumption of the Aryl Bromide to prevent the catalyst from attacking the C–I bond of the product.

-

-

Result: Biaryl product with the ortho-iodide intact (ready for further functionalization).

References

-

Marcelli, T. (2013). Organocatalytic Amidation of Carboxylic Acids. US Patent 8,822,720 B2 .

- Source of the catalytic application and specific mention of the 2-iodo-4,5-dimethoxy deriv

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457-2483.

- Foundational text on Suzuki coupling mechanisms and chemoselectivity.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews , 43, 412-443.

- Detailed analysis of protodeboronation mechanisms in electron-rich boronic acids.

-

Gernigon, N., et al. (2007). ortho-Substituted Arylboronic Acids: A New Generation of Amidation Catalysts. Tetrahedron Letters , 48(15), 2731-2735.

- Mechanistic grounding for the iodine-promoted amidation c

Sources

- 1. youtube.com [youtube.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids - Google Patents [patents.google.com]

- 5. US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids - Google Patents [patents.google.com]

2. Methodological & Application

Suzuki-Miyaura coupling conditions for (2-Iodo-4,5-dimethoxyphenyl)boronic acid

An In-Depth Guide to Suzuki-Miyaura Coupling of (2-Iodo-4,5-dimethoxyphenyl)boronic acid: Protocols and Mechanistic Insights

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1] First reported in 1981, this palladium-catalyzed process has become indispensable in the creation of biaryl and styrenyl structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

This guide focuses on the specific application of the Suzuki-Miyaura coupling to a challenging and versatile substrate: (2-Iodo-4,5-dimethoxyphenyl)boronic acid . This molecule is of particular interest as it contains both an electrophilic center (the C-I bond) and a nucleophilic precursor (the boronic acid) within the same structure. This bifunctionality makes it a valuable monomer for polymerization or a complex partner in cross-coupling reactions. However, its successful application is complicated by two intrinsic features:

-

Steric Hindrance: The ortho-positioning of the iodo and boronic acid groups creates significant steric congestion around the reactive centers.

-

Electron-Rich Aryl System: The presence of two electron-donating methoxy groups makes the aryl iodide less reactive towards the initial oxidative addition step compared to electron-deficient systems.[5]

This document, intended for researchers and drug development professionals, provides a detailed exploration of the mechanistic nuances, optimized reaction conditions, and step-by-step protocols required to effectively utilize this substrate in Suzuki-Miyaura cross-coupling.

Mechanistic Considerations for a Sterically Hindered System

The efficacy of the Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle.[6][7] Understanding how the structure of (2-Iodo-4,5-dimethoxyphenyl)boronic acid influences each step is critical for rational protocol design.

Caption: The Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The cycle begins with the insertion of a Pd(0) complex into the carbon-iodine bond of the substrate. While the C-I bond is the most reactive among aryl halides, the electron-rich nature of the dimethoxyphenyl ring can slow this rate-determining step.[7] To overcome this, the use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the Pd(0) center and promote the formation of the Pd(II)-aryl intermediate.[8][9]

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is critically dependent on the activation of the boronic acid by a base.[10][11] The base converts the neutral boronic acid into a more nucleophilic anionic boronate species (e.g., [ArB(OH)3]⁻), which facilitates the transfer.[12][13][14] For the sterically hindered (2-Iodo-4,5-dimethoxyphenyl)boronic acid, a strong, non-nucleophilic base and an appropriate solvent system are required to ensure efficient boronate formation and transfer.

-

Reductive Elimination: In the final step, the two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5] This step is often accelerated by bulky ligands, which create steric pressure that favors the formation of the product and dissociation from the palladium center.[9]

Optimizing Reaction Parameters: A Component-by-Component Analysis

Success with this challenging substrate requires careful selection of each reaction component. A one-size-fits-all approach is unlikely to yield optimal results.

Palladium Catalyst System (Precatalyst & Ligand)

The choice of ligand is arguably the most critical factor. For sterically hindered and electron-rich substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. Modern dialkylbiaryl phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs) are designed specifically for these challenging transformations.[9][15]

-

Recommended Ligands:

-

SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): Excellent for sterically demanding couplings.

-

XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): A highly active and versatile ligand for a wide range of substrates, including aryl chlorides.[15]

-

RuPhos (dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine): Another powerful ligand for hindered systems.

-

-

Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, modern Pd(II) precatalysts are often more stable, easier to handle, and provide more consistent results.[5] Buchwald G3 or G4 precatalysts, which incorporate the ligand in a stable complex, are highly recommended as they ensure the correct ligand:palladium ratio and facilitate the clean generation of the active Pd(0) species.

The Role of the Base

A strong base is necessary to drive the transmetalation of the hindered boronic acid.[10] The choice can significantly impact yield and reaction time.

-

Recommended Bases:

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many challenging Suzuki couplings.[3][16] It is often a reliable first choice.

-

Cesium Carbonate (Cs₂CO₃): Often provides superior results to other carbonates due to its higher solubility and the beneficial effect of the large cesium cation.

-

Potassium Fluoride (KF): A milder option that can be effective, particularly if base-sensitive functional groups are present elsewhere in the coupling partner.[11]

-

Solvent System

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base. Aprotic solvents, often with a small amount of water, are standard.

-

Recommended Solvents:

-

1,4-Dioxane / Water: A classic combination that works well with phosphate and carbonate bases. The water aids in dissolving the base and promoting boronate formation.

-

Toluene / Water: Suitable for higher temperature reactions.

-

Tetrahydrofuran (THF) / Water: Another common choice, particularly for reactions at moderate temperatures.

-

Temperature and Reaction Time

Due to steric hindrance, elevated temperatures are typically required to achieve a reasonable reaction rate.

-

Conventional Heating: 80-110 °C is a common range. Reactions should be monitored by TLC or LC-MS to determine completion, which can take several hours.

-

Microwave Irradiation: This technique is exceptionally effective for accelerating sluggish reactions.[17][18] Short reaction times (15-60 minutes) at temperatures of 100-150 °C can often provide superior yields compared to conventional heating.

Controlling Side Reactions

The bifunctional nature of (2-Iodo-4,5-dimethoxyphenyl)boronic acid necessitates careful control to prevent unwanted side reactions.

-

Self-Coupling/Polymerization: To favor cross-coupling with a desired partner (e.g., Aryl-X), use a slight stoichiometric imbalance. For example, when coupling with an aryl monoboronic acid, use 1.0 equivalent of (2-Iodo-4,5-dimethoxyphenyl)boronic acid and 1.2-1.5 equivalents of the partner boronic acid. Conversely, if coupling with an aryl halide, use 1.2-1.5 equivalents of the (2-Iodo-4,5-dimethoxyphenyl)boronic acid.

-

Protodeboronation: The replacement of the boronic acid with a hydrogen atom can occur in the presence of excess water or under prolonged heating.[19] Use of anhydrous solvents (if the protocol allows) and avoiding unnecessarily long reaction times can minimize this.

-

Homocoupling: The coupling of two boronic acid partners can be catalyzed by palladium in the presence of oxygen.[5] It is imperative to thoroughly degas the reaction mixture to remove dissolved oxygen.

Comparative Data: Recommended Starting Conditions

The following table summarizes recommended starting points for optimizing the Suzuki-Miyaura coupling of (2-Iodo-4,5-dimethoxyphenyl)boronic acid with a generic aryl bromide coupling partner.

| Parameter | Condition A (Robust Start) | Condition B (Microwave) | Condition C (Alternative) |

| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2-5 mol%) | PdCl₂(dppf) (5 mol%) |

| Ligand | (Included in precatalyst) | SPhos (4-10 mol%) | (Included in complex) |

| Base | K₃PO₄ (2.5 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (3.0 equiv.) |

| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) | DMF |

| Temperature | 100 °C | 120 °C | 110 °C |

| Time | 4 - 16 h | 20 - 45 min | 6 - 24 h |

| Notes | Highly reliable for hindered substrates.[9][15] | Excellent for rapid synthesis and optimization.[17] | A more traditional but often effective system. |

Experimental Protocols

Safety Precaution: These reactions should be performed by trained professionals in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol describes the coupling of (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 equiv.) with a generic Aryl Bromide (1.0 equiv.).

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Reagents & Equipment:

-

Aryl Bromide (1.0 mmol, 1.0 equiv.)

-

(2-Iodo-4,5-dimethoxyphenyl)boronic acid (358 mg, 1.2 mmol, 1.2 equiv.)

-

XPhos Pd G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (531 mg, 2.5 mmol, 2.5 equiv.)

-

1,4-Dioxane, anhydrous (5 mL)

-

Deionized Water (1 mL)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Septum, needles, and argon/nitrogen line for inert atmosphere

Procedure:

-

Preparation: To the reaction flask, add the aryl bromide, (2-Iodo-4,5-dimethoxyphenyl)boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Procedure

Reagents & Equipment:

-

Aryl Bromide (0.5 mmol, 1.0 equiv.)

-

(2-Iodo-4,5-dimethoxyphenyl)boronic acid (179 mg, 0.6 mmol, 1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂) (5.6 mg, 0.025 mmol, 5 mol%)

-

SPhos (20.5 mg, 0.05 mmol, 10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (326 mg, 1.0 mmol, 2.0 equiv.)

-

Toluene (4 mL)

-

Deionized Water (0.4 mL)

-

Microwave reaction vial with a stir bar and snap cap

Procedure:

-

Preparation: To a microwave vial, add the aryl bromide, (2-Iodo-4,5-dimethoxyphenyl)boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

-

Solvent Addition: Add toluene and water to the vial.

-

Inerting: Purge the vial with argon for 5 minutes. Quickly seal the vial with the cap.

-

Reaction: Place the vial in the microwave reactor. Set the temperature to 120 °C, the reaction time to 30 minutes, and ensure stirring is active.

-

Work-up & Purification: After the reaction, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

- Suzuki Coupling. Organic Chemistry Portal.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).

- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.

- Buchwald Phosphine Ligands. Merck.

- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.

- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library.

- Diagnosing issues with a failed Suzuki coupling? Reddit.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKAT USA.

- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.

- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate.

- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC.

- Application Notes and Protocols: Palladium-Catalyzed Synthesis of Biaryls from Iodomethoxybenzene. Benchchem.

- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California San Diego.

- Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... ResearchGate.

- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.

- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.

- Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... ResearchGate.

- Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN. OICC Press.

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

- 18. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of polycyclic aromatic hydrocarbons using (2-Iodo-4,5-dimethoxyphenyl)boronic acid

Application Note: Precision Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via (2-Iodo-4,5-dimethoxyphenyl)boronic Acid

Executive Summary

This guide details the strategic application of (2-Iodo-4,5-dimethoxyphenyl)boronic acid (CAS: 1003042-89-4) as a bifunctional "AB-type" monomer in the synthesis of advanced Polycyclic Aromatic Hydrocarbons (PAHs). Unlike standard AA+BB coupling strategies, this molecule enables self-templating Suzuki-Miyaura Polycondensation (SPC) to generate electron-rich poly(para-phenylene) (PPP) backbones. These oligomeric precursors are critical intermediates for "bottom-up" synthesis of Triphenylene-based Discotic Liquid Crystals and Graphene Nanoribbons (GNRs) via oxidative cyclodehydrogenation (Scholl reaction).

Strategic Utility & Mechanism

The "AB-Type" Advantage

(2-Iodo-4,5-dimethoxyphenyl)boronic acid contains both the nucleophilic organoboron species and the electrophilic aryl iodide on the same aromatic core. This bifunctionality dictates the reaction pathway:

-

Stoichiometric Efficiency: Eliminates the need for precise 1:1 balancing of two different monomers (AA + BB), preventing molecular weight stagnation due to stoichiometric offset.

-

Regioregularity: The fixed 2,5-relationship (relative to the dimethoxy groups) ensures a strictly linear para-linkage in the resulting polymer chain, crucial for the electronic performance of the final PAH.

-

Post-Polymerization Planarization: The ortho-dimethoxy groups serve as solubilizing side chains during polymerization but can be chemically fused later to form planar, ladder-type conducting structures.

Mechanistic Pathway: From Monomer to Fused PAH

The synthesis proceeds in two distinct phases:

-

Phase I (C-C Bond Formation): Pd-catalyzed Suzuki coupling creates the polyphenyl backbone.

-

Phase II (Planarization): Intramolecular oxidative cyclization (Scholl reaction) fuses the aromatic rings, creating the PAH core.

Visualization of Reaction Pathways

The following diagram illustrates the catalytic cycle and the divergent pathways toward linear oligomers versus fused triphenylenes.

Figure 1: Catalytic cycle for AB-type polymerization and subsequent oxidative fusion to PAHs.

Detailed Protocol: Synthesis of Poly(2,3-dimethoxy-1,4-phenylene)

This protocol describes the polymerization of the monomer.[1][2][3][4] The resulting polymer is the direct precursor to fused PAHs.

Reagents & Equipment

-

Monomer: (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–3 mol%)

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.[5]

-

Solvent: Toluene / 1,4-Dioxane (3:1 ratio). Note: Biphasic systems are preferred for boronic acids to solubilize the inorganic base.

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Step-by-Step Methodology

-

Degassing (Critical Step):

-

Combine Toluene and 1,4-Dioxane in the reaction vessel.

-

Sparge with Argon for 30 minutes. Why: Oxygen causes homocoupling of boronic acids and oxidizes the Pd(0) catalyst, killing the chain growth.

-

-

Reaction Assembly:

-

In a glovebox or under counter-flow Argon, charge the Schlenk flask with:

-

Monomer (500 mg, 1.62 mmol)

-

Pd(PPh₃)₄ (56 mg, 0.048 mmol, 3 mol%)

-

-

Add the degassed solvent mixture (10 mL).[6]

-

Add degassed 2.0 M K₂CO₃ (5 mL).

-

-

Polymerization:

-

Heat the mixture to 85–90°C with vigorous stirring.

-

Time: Run for 48–72 hours.

-

Visual Cue: The solution will darken (yellow

orange

-

-

End-Capping (Optional but Recommended):

-

To ensure stability, add phenylboronic acid (50 mg) and stir for 4 hours (caps iodide ends).

-

Add bromobenzene (0.1 mL) and stir for 4 hours (caps boronic ends).

-

-

Workup & Purification:

-

Pour the reaction mixture into Methanol (200 mL) containing 1% HCl. The polymer will precipitate.[3][7]

-

Filter the solid and wash with Methanol, Water, and Acetone to remove oligomers and catalyst residues.

-

Soxhlet Extraction: Extract with Methanol (to remove impurities) followed by Chloroform (to collect the high-MW polymer).

Data Specifications

| Parameter | Specification | Notes |

| Yield | 65–85% | Dependent on strict oxygen exclusion. |

| Mn (GPC) | 5,000 – 15,000 Da | Polystyrene equivalent. |

| PDI | 1.5 – 2.5 | Typical for step-growth polymerization. |

| Appearance | Yellow/Orange Powder | Highly soluble in CHCl₃, THF. |

Protocol: Oxidative Cyclization to Triphenylenes

To convert the linear oligomer (or trimer) into a fused PAH (Triphenylene core), a Scholl reaction is performed.

-

Dissolution: Dissolve the oligomer (100 mg) in dry Dichloromethane (DCM, 50 mL).

-

Oxidant Addition: Add Iron(III) Chloride (FeCl₃) (6 eq. per phenyl ring) dissolved in Nitromethane dropwise at 0°C.

-

Alternative: Molybdenum(V) chloride (MoCl₅) is a milder alternative if chlorination byproducts are observed.

-

-

Reaction: Stir at room temperature for 1–4 hours. The solution will turn deep blue/black.

-

Quench: Pour into Methanol.

-

Reduction: Wash the precipitate with hydrazine hydrate solution to reduce trapped metal salts.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Molecular Weight | Protodeboronation | The boronic acid group hydrolyzes before coupling. Fix: Use anhydrous conditions with CsF or Cs₂CO₃ base in dry DMF/Toluene. |

| Black Precipitate (Pd) | Catalyst Decomposition | Oxygen ingress or temperature too high (>100°C). Fix: Improve degassing; keep temp <95°C. |

| Insolubility | π-Stacking Aggregation | The polymer chains stack too tightly. Fix: Add trace THF to the reaction; ensure dimethoxy groups are intact (they aid solubility). |

References

-

Suzuki-Miyaura Coupling Mechanism & Reviews

-

Synthesis of Poly(p-phenylene)

-

Schlüter, A. D. (2001). The Tenth Anniversary of Suzuki Polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. Link

-

-

Oxidative Cyclization (Scholl Reaction)

-

Grzybowski, M., & Skonieczny, K. (2013). The Scholl Reaction as a Powerful Tool for the Synthesis of Polycyclic Aromatic Hydrocarbons: A Mechanistic View. Chemistry – An Asian Journal, 8(9), 1926-1942. Link

-

-

Triphenylene Synthesis via Trimerization

-

Kumar, S. (2006). Triphenylene-based discotic liquid crystals. Liquid Crystals, 33(10), 1101-1102. (Contextual grounding for the dimethoxy-triphenylene target). Link

-

Disclaimer: This protocol involves the use of transition metal catalysts and halogenated solvents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. CCCC 2004, Volume 69, Issue 5, Abstracts pp. 1097-1108 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. physicsjournal.net [physicsjournal.net]

- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 6. orgsyn.org [orgsyn.org]

- 7. lee.chem.uh.edu [lee.chem.uh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of (2-Iodo-4,5-dimethoxyphenyl)boronic Acid in Sequential and Tandem Methodologies for Heterocyclic Synthesis

Abstract

(2-Iodo-4,5-dimethoxyphenyl)boronic acid is a uniquely versatile bifunctional reagent poised to accelerate the synthesis of complex heterocyclic scaffolds. Its structure, featuring an electron-rich dimethoxyphenyl core, is strategically equipped with two distinct reactive handles: a boronic acid and an ortho-positioned iodine atom. This arrangement permits a wide array of selective, sequential, or tandem cross-coupling and cyclization reactions. This guide provides an in-depth exploration of the reagent's reactivity, offering field-proven insights and detailed protocols for its application in modern synthetic and medicinal chemistry. We will delve into the causality behind experimental choices for key transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings, demonstrating how the chemoselectivity of the two functional groups can be harnessed to construct diverse molecular architectures.

Introduction: A Bifunctional Linchpin for Complex Synthesis

The strategic placement of both a nucleophilic coupling partner (boronic acid) and an electrophilic one (aryl iodide) on the same aromatic ring makes (2-Iodo-4,5-dimethoxyphenyl)boronic acid an exceptionally powerful building block. The reactivity of these two groups can be selectively addressed by carefully choosing palladium catalysts, ligands, and reaction conditions.

The general order of reactivity for palladium-catalyzed cross-coupling reactions is a critical factor in planning a synthetic sequence. The C–I bond is typically more susceptible to oxidative addition to a Pd(0) complex than C–Br or C–Cl bonds, making it a highly reactive electrophilic site.[1][2] Conversely, the boronic acid group requires activation by a base to undergo transmetalation.[1] This differential reactivity is the cornerstone of the methodologies described herein, allowing for a programmed, stepwise construction of complex molecules.

The 4,5-dimethoxy substitution pattern not only enhances the electron density of the aromatic ring, which can influence the rates of catalytic steps, but is also a common feature in numerous biologically active natural products and pharmaceutical agents, making this reagent particularly relevant for drug discovery programs.[3]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is essential for its effective use and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₉BIO₄ | N/A |

| Molecular Weight | 307.87 g/mol | N/A |

| Appearance | Typically a white to off-white solid | General Observation |

| Storage | Store at 2-8 °C, protect from light and moisture | [4] |

| Solubility | Soluble in polar organic solvents like DMF, Dioxane, THF | General Chemical Knowledge |

Handling Precautions: (2-Iodo-4,5-dimethoxyphenyl)boronic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).

Core Applications: Sequential Cross-Coupling Strategies

The most powerful application of this reagent lies in performing two distinct cross-coupling reactions in a sequential or one-pot fashion. The first reaction typically targets the more labile boronic acid moiety, followed by a second coupling at the C-I bond.

Sequential Suzuki-Miyaura / Suzuki-Miyaura Coupling

This strategy enables the programmed synthesis of highly substituted terphenyls or other biaryl-aryl systems. The first Suzuki-Miyaura reaction is performed under conditions that favor the boronic acid coupling, followed by a second coupling at the iodide position. A study by Hall and co-workers on the closely related (2-iodo-5-methoxyphenyl)boronic acid demonstrated the feasibility of this one-pot, two-step approach by simply adding more base and the second coupling partner after the first reaction is complete.[5]

Workflow: Sequential Suzuki-Miyaura Couplings

Caption: Sequential Suzuki-Miyaura coupling workflow.

Protocol 1: General Procedure for One-Pot Sequential Suzuki-Miyaura Coupling

Causality: This protocol is designed based on the differential reactivity of the boronic acid and aryl iodide. The initial, milder basic conditions favor the Suzuki coupling at the boronic acid position. The subsequent addition of a second boronic acid and potentially more base drives the second coupling at the more robust C-I bond.[5]

-

Vessel Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 equiv.), the first aryl halide (Ar¹-X, 1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent and Base Addition : Add a degassed solvent mixture, typically Dioxane/H₂O (4:1 ratio), followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

-

First Coupling Reaction : Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS for the consumption of the starting boronic acid.

-

Second Coupling Addition : Once the first coupling is complete, cool the mixture slightly. To the same flask, add the second arylboronic acid (Ar²-B(OH)₂, 1.2 equiv.) and, if necessary, an additional portion of base (1.0 equiv.).

-

Second Coupling Reaction : Re-heat the mixture to the same or a slightly higher temperature (e.g., 100 °C) and monitor for the formation of the final terphenyl product.

-

Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel.

| Parameter | Condition 1 (Standard) | Condition 2 (For less reactive halides) |

| Palladium Source | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) |

| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |

| Temperature | 80-100 °C | 110 °C |

| Typical Reaction Time | 4-12 hours per step | 12-24 hours per step |

Sequential Suzuki-Miyaura / Heck Coupling

This sequence is a powerful method for synthesizing stilbene derivatives attached to a biaryl core. The Suzuki reaction is performed first, followed by an intramolecular or intermolecular Heck reaction at the iodide position. The Heck reaction is highly effective for forming C-C bonds between aryl halides and alkenes.[1][6]

Protocol 2: General Procedure for Sequential Suzuki-Miyaura/Heck Coupling

Causality: The Suzuki coupling is performed first to construct the biaryl backbone. The Heck reaction conditions, particularly the choice of base (often an organic amine like Et₃N) and the absence of a boronic acid, ensure selective reaction at the remaining C-I bond.[4]

-

Suzuki Coupling : Perform the first Suzuki-Miyaura coupling as described in Protocol 1, steps 1-3, to generate the 2-iodo-biaryl intermediate. Isolate and purify this intermediate.

-

Vessel Preparation for Heck : To a dry Schlenk flask under an inert atmosphere, add the purified 2-iodo-biaryl intermediate (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%).

-

Reagent Addition : Add an anhydrous solvent (e.g., DMF or Acetonitrile), the alkene (1.5 equiv.), and an organic base such as triethylamine (Et₃N, 2.0-3.0 equiv.).

-

Heck Reaction : Heat the mixture with stirring (e.g., 80-120 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification : Follow the work-up and purification steps as described in Protocol 1.

Tandem Reactions for Fused Heterocycle Synthesis

The true elegance of (2-Iodo-4,5-dimethoxyphenyl)boronic acid is revealed in tandem reactions where an initial intermolecular coupling is followed by an intramolecular cyclization to rapidly build molecular complexity.

Sonogashira Coupling Followed by Intramolecular Cyclization: Synthesis of Benzofurans

A common and powerful strategy for benzofuran synthesis involves an initial Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by a cyclization event.[7] By first coupling (2-Iodo-4,5-dimethoxyphenyl)boronic acid with an o-hydroxyphenyl halide (or vice versa), one can generate a 2-iodo-2'-hydroxybiphenyl intermediate, primed for this transformation.

Synthetic Pathway: Benzofuran Synthesis

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]